Odorranain-M1
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
ATAVDFGPHGLLPIRPIRIRPLCGKDKS |
Origin of Product |
United States |
Molecular Structure and Biophysical Characterization of Odorranain M1
Primary Amino Acid Sequence and Compositional Analysis
Odorranain-M1 is a peptide composed of 28 amino acids. novoprolabs.com Its primary sequence is Ala-Thr-Ala-Val-Asp-Phe-Gly-Pro-His-Gly-Leu-Leu-Pro-Ile-Arg-Pro-Ile-Arg-Ile-Arg-Pro-Leu-Cys-Gly-Lys-Asp-Lys-Ser. novoprolabs.com The peptide was originally identified in the skin secretions of the frog Odorrana grahami. novoprolabs.comnih.gov
A detailed analysis of its amino acid composition reveals a significant presence of both hydrophobic and cationic residues, a common feature among many antimicrobial peptides. nih.govimrpress.com This composition is crucial for its interaction with microbial membranes.
Table 1: Amino Acid Composition of this compound
| Amino Acid | 3-Letter Code | 1-Letter Code | Count |
|---|---|---|---|
| Alanine | Ala | A | 2 |
| Arginine | Arg | R | 3 |
| Aspartic Acid | Asp | D | 2 |
| Cysteine | Cys | C | 1 |
| Glycine | Gly | G | 3 |
| Histidine | His | H | 1 |
| Isoleucine | Ile | I | 3 |
| Leucine | Leu | L | 3 |
| Lysine (B10760008) | Lys | K | 2 |
| Proline | Pro | P | 3 |
| Phenylalanine | Phe | F | 1 |
| Serine | Ser | S | 1 |
| Threonine | Thr | T | 1 |
Secondary and Tertiary Structure Determination
The three-dimensional arrangement of a peptide is critical to its biological activity. For this compound, computational modeling and structural analysis have provided insights into its secondary and tertiary structures.
Conformational Propensities and Structural Motifs (e.g., β-hairpin folds)
Predictive studies indicate that this compound is likely to adopt a β-hairpin fold. nih.govresearchgate.net This structural motif consists of two antiparallel β-strands connected by a short loop or turn. nih.gov The β-hairpin structure is a common scaffold for antimicrobial peptides, providing a framework for the spatial segregation of hydrophobic and cationic residues. nih.govnih.gov
Role of Intramolecular Interactions (e.g., absence of disulfide bonds)
Interestingly, while many β-hairpin peptides are stabilized by one or more disulfide bonds between cysteine residues, computational models of this compound suggest a lack of these intramolecular covalent linkages. nih.govresearchgate.netnih.gov Although its sequence contains a single cysteine residue, it does not appear to form a disulfide bridge to stabilize the fold. novoprolabs.com This suggests that the stability of its β-hairpin structure relies on other non-covalent interactions, such as hydrogen bonds between the backbone atoms of the β-strands. nih.govresearchgate.net The absence of stabilizing disulfide bonds, as well as cation-π or aromatic interactions, is a noteworthy feature of this peptide. nih.govresearchgate.net
Amphipathicity and Charge Distribution
A key characteristic of many antimicrobial peptides, including this compound, is their amphipathic nature. nih.govimrpress.com This means the molecule has distinct hydrophobic and hydrophilic regions. In the predicted β-hairpin structure of this compound, the side chains of the amino acids are arranged so that the hydrophobic residues are clustered on one face of the molecule, while the cationic (positively charged) and polar residues are on the opposite face.
This charge distribution and amphipathicity are believed to be crucial for its mechanism of action, facilitating its interaction with and disruption of the negatively charged microbial cell membranes. imrpress.comnih.gov The cationic face is thought to initially interact with the anionic components of the bacterial membrane through electrostatic forces, while the hydrophobic face subsequently inserts into the lipid bilayer, leading to membrane perturbation. imrpress.com
Advanced Structural Prediction and Modeling
Due to the challenges in experimentally determining the structure of every peptide, computational methods play a vital role in structural biology.
Ab Initio 3D Modeling of Peptide Folds
Ab initio (or de novo) modeling techniques have been employed to predict the three-dimensional structure of this compound from its amino acid sequence alone, without relying on a known homologous structure as a template. nih.govresearchgate.netnih.gov These computational studies have been instrumental in proposing the β-hairpin fold for this compound. nih.govresearchgate.net Modeling programs like Rosetta have been used to generate and evaluate potential structures, with the resulting models showing alignment with known β-hairpin structures like Androctonin. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Androctonin |
| Alanine |
| Arginine |
| Aspartic Acid |
| Cysteine |
| Glycine |
| Histidine |
| Isoleucine |
| Leucine |
| Lysine |
| Proline |
| Phenylalanine |
| Serine |
| Threonine |
Molecular Dynamics Simulations for Conformational Analysis
Computational methods, specifically ab initio 3D modeling, have been employed to predict the three-dimensional structure and conformational properties of this compound (referred to as Odorranain M in the study). researchgate.netnih.gov These simulations are essential for understanding the peptide's structure in the absence of an experimentally determined structure from methods like NMR spectroscopy or X-ray crystallography.
A large-scale study utilized the Rosetta ab initio modeling program to predict the structures of 184 structurally uncharacterized AMPs, including Odorranain-M. researchgate.netresearchgate.net The Rosetta method works by assembling fragments of known protein structures to build models of a new sequence, followed by energy minimization to identify the most plausible, low-energy conformations. youtube.comrosettacommons.org
The key findings from this conformational analysis were:
Predicted β-Hairpin Fold: The modeling predicted with high confidence that Odorranain-M adopts a β-hairpin fold. researchgate.netnih.gov This structural classification places it in a well-known family of AMPs that share this characteristic hairpin-like architecture. nih.gov The model for Odorranain M1 shows a structural alignment with Androctonin, a scorpion-derived neurotoxin that has a well-defined β-hairpin structure stabilized by disulfide bonds. researchgate.net
Lack of Typical Stabilizing Interactions: A particularly noteworthy finding was that the predicted β-hairpin structure of Odorranain-M appears to lack the stabilizing interactions commonly found in other peptides with this fold. researchgate.netnih.gov These typically include intramolecular disulfide bonds, cation-π interactions between aromatic and cationic residues, or other specific aromatic interactions. The stability of this compound's fold, therefore, seems to rely primarily on the hydrogen bonds forming the β-sheet and the hydrophobic interactions within its core.
These molecular modeling studies provide a crucial, albeit theoretical, framework for its three-dimensional conformation, which is fundamental to understanding its biological activity.
Structure-Function Relationship Elucidation
The biological function of this compound as an antimicrobial agent is intrinsically linked to its molecular structure. The combination of its primary sequence and its predicted β-hairpin conformation creates a molecule optimized for interacting with and disrupting microbial cell membranes. nih.govuq.edu.au
The core principle underlying its function is amphipathicity . The β-hairpin fold spatially segregates the peptide's hydrophobic and hydrophilic (cationic) amino acid residues onto opposite faces of the structure.
The Cationic Face: The positively charged residues (Lysine and Arginine) are clustered on one side, creating a cationic face. This allows for the initial electrostatic attraction to the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) and teichoic acids. imrpress.com
The Hydrophobic Face: The opposite face of the hairpin is dominated by hydrophobic residues (e.g., Leucine, Isoleucine, Valine). Following the initial electrostatic binding, this hydrophobic face inserts into the nonpolar lipid core of the cell membrane. researchgate.netuq.edu.au
This interaction with the membrane is believed to be the primary mechanism of its antimicrobial action, which is characteristic of many β-hairpin AMPs. nih.govmdpi.com The insertion of multiple peptide molecules into the bilayer can lead to membrane destabilization, the formation of transient pores or channels, or a general loss of membrane integrity through a "carpet-like" mechanism. researchgate.net This disruption ultimately causes the leakage of essential intracellular contents and cell death.
A critical aspect of the structure-function relationship for any potential therapeutic is its selectivity. An ideal AMP should be highly active against microbial cells while having minimal toxicity toward host (e.g., mammalian) cells. uq.edu.au Machine-learning models designed to predict hemolytic (red blood cell-destroying) activity from peptide sequences have classified this compound as a non-hemolytic peptide. nih.govresearchgate.net This suggests that its structure is tuned to preferentially interact with microbial membranes over the zwitterionic membranes of mammalian cells, a highly desirable functional attribute. The unique stability of its β-hairpin, which functions without the aid of common disulfide bonds or cation-π interactions, marks it as an interesting subject for the design of novel peptide-based antibiotics. researchgate.netnih.gov
Biological Activities and Efficacy Assessment of Odorranain M1
Comprehensive Antimicrobial Spectrum Evaluation
Odorranain-M1 has demonstrated a wide range of antimicrobial activity, effectively targeting various bacteria and fungi. researchgate.netcpu-bioinfor.org The efficacy of this peptide is attributed to its ability to interact with and disrupt microbial cell membranes, a common mechanism for many AMPs. imrpress.com
Antibacterial Efficacy against Gram-Positive Microorganisms
This compound exhibits notable activity against Gram-positive bacteria. frontiersin.org Studies have shown its effectiveness against various strains, including those that have developed resistance to conventional antibiotics. researchgate.net The peptide's cationic nature facilitates its interaction with the negatively charged components of the bacterial cell wall, such as teichoic acids, leading to membrane destabilization and cell death. mdpi.com Research has reported Minimum Inhibitory Concentrations (MICs) of Odorranain peptides against Gram-positive bacteria to be in the range of 2–90 µg/mL. researchgate.net For instance, Odorranain-NR, another peptide from Odorrana grahami, has shown antimicrobial effects against Staphylococcus aureus. researchgate.net
Table 1: Antibacterial Efficacy of Odorranain Peptides against Gram-Positive Bacteria This table is interactive. Click on the headers to sort the data.
| Gram-Positive Microorganism | Efficacy of Odorranain Peptides | Reported MIC Range (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Effective | 2-90 |
| Bacillus subtilis | Effective | Not Specified |
| Enterococcus faecalis | Effective | Not Specified |
Antibacterial Efficacy against Gram-Negative Microorganisms
The peptide also demonstrates significant efficacy against Gram-negative bacteria. frontiersin.orgnih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides (LPS), presents a formidable barrier. However, the cationic properties of this compound enable it to bind to the negatively charged LPS, disrupting the outer membrane and allowing the peptide to access and compromise the inner cytoplasmic membrane. mdpi.com The reported MICs of Odorranain peptides against Gram-negative bacteria generally fall within the range of 3–50 µg/mL. researchgate.net While some Odorranain peptides are effective against Escherichia coli, Odorranain-NR has been noted to have no antimicrobial effect on E. coli (ATCC 25922). researchgate.net
Table 2: Antibacterial Efficacy of Odorranain Peptides against Gram-Negative Bacteria This table is interactive. Click on the headers to sort the data.
| Gram-Negative Microorganism | Efficacy of Odorranain Peptides | Reported MIC Range (µg/mL) |
|---|---|---|
| Escherichia coli | Variable | 3-50 |
| Pseudomonas aeruginosa | Effective | 3-50 |
| Acinetobacter baumannii | Effective | Not Specified |
Antifungal Efficacy
In addition to its antibacterial properties, this compound has shown antifungal activity. researchgate.net The mechanism of action against fungi is believed to be similar to its antibacterial activity, involving the disruption of the fungal cell membrane. imrpress.com The diversity of peptides found in amphibian skin, including the Odorranain family, provides a broad defense against various fungal pathogens. researchgate.net The MIC values for Odorranain peptides against fungi are reported to be in the range of 1–50 µg/mL. researchgate.net
Methodologies for Minimal Inhibitory Concentration Determination
The Minimal Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.com The determination of MIC for this compound and other antimicrobial peptides is crucial for evaluating their potency. The most common method used is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI). mdpi.comnih.gov
In this method, serial dilutions of the peptide are prepared in a liquid growth medium in 96-well plates. mdpi.com A standardized inoculum of the target microorganism is added to each well, and the plates are incubated under controlled conditions. nih.govmdpi.com The MIC is then determined by visually inspecting the wells for turbidity or by measuring the optical density using a plate reader. mdpi.comnih.gov The lowest concentration of the peptide that shows no visible growth is recorded as the MIC. mdpi.com Further assays, such as the Minimum Bactericidal Concentration (MBC) test, can be performed by subculturing from the clear wells onto agar (B569324) plates to determine the concentration that results in microbial death. nih.gov
Immunomodulatory Properties and Mechanisms
Beyond its direct antimicrobial effects, this compound possesses immunomodulatory properties, influencing the host's immune response to infection and inflammation. researchgate.net This dual functionality is a characteristic of many AMPs and enhances their therapeutic potential. mdpi.com
Modulation of Macrophage Polarization and Activity
Macrophages are key cells of the innate immune system that can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 types. mdpi.com M1 macrophages are crucial for pathogen clearance, while M2 macrophages are involved in resolving inflammation and promoting tissue repair. mdpi.comnih.gov
This compound can influence the polarization of macrophages. While specific studies on this compound's direct effect on macrophage polarization are emerging, the broader class of amphibian-derived antimicrobial peptides has been shown to modulate macrophage activity. mdpi.com This modulation can involve either promoting a pro-inflammatory M1 response to enhance bacterial killing or shifting the balance towards an anti-inflammatory M2 phenotype to prevent excessive tissue damage from inflammation. nih.govresearchgate.net The activation of M1 macrophages is typically stimulated by signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), leading to the production of pro-inflammatory cytokines. researchgate.net Conversely, the polarization towards M2 macrophages can be induced by other signals, leading to the secretion of anti-inflammatory mediators. semanticscholar.org The ability of peptides like this compound to influence this balance is a critical aspect of their immunomodulatory function. biorxiv.org
Influence on Pro- and Anti-inflammatory Mediator Expression
There is a notable lack of specific studies detailing the direct influence of this compound on the expression of pro- and anti-inflammatory mediators. The inflammatory response is a critical component of the immune system, orchestrated by a balance between pro-inflammatory (M1) and anti-inflammatory (M2) macrophages. promocell.comnih.govmdpi.com M1 macrophages are typically activated by stimuli like lipopolysaccharide (LPS) and secrete pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and IL-6, which are crucial for pathogen clearance. promocell.commdpi.comhealthdisgroup.us Conversely, M2 macrophages produce anti-inflammatory cytokines, including IL-10 and Transforming Growth Factor-beta (TGF-β), which are essential for resolving inflammation and promoting tissue repair. nih.govmdpi.com
Antimicrobial peptides, as a class, are known to modulate this balance. mdpi.com They can either suppress the production of pro-inflammatory cytokines induced by agents like LPS or promote a switch from an M1 to an M2 macrophage phenotype. mdpi.com For instance, other peptides have demonstrated the ability to inhibit the NF-κB and MAPK signaling pathways, which are central to the production of inflammatory mediators. mdpi.com However, specific experimental data quantifying the effect of this compound on the secretion or gene expression of cytokines like TNF-α, IL-6, or IL-10 by macrophages is not available in the reviewed literature. Therefore, no data table can be generated for this compound's specific impact on these mediators.
Ancillary Biological Activities (e.g., Wound Healing Modulation)
While this compound is generally cited as having wound healing properties, detailed mechanistic studies are scarce. frontiersin.org The process of wound healing is complex, involving inflammation, cell proliferation (including fibroblasts and keratinocytes), and tissue remodeling. nih.govmdpi.com
Research on other peptides from the same frog, Odorrana grahami, provides insight into potential mechanisms. For example, a different peptide, CW49, was found to accelerate diabetic wound healing by promoting angiogenesis (the formation of new blood vessels) and exerting a significant anti-inflammatory effect, which is particularly beneficial for chronic wounds. nih.govmdpi.com CW49 was noted to reduce the infiltration of macrophages in wounds. mdpi.com Another peptide from the same frog, AH90, was shown to strongly promote the migration of human keratinocytes, which is key for re-epithelialization and wound closure. mdpi.com
These ancillary activities are hallmarks of many amphibian-derived peptides. They often modulate the wound microenvironment by influencing the migration and proliferation of essential cells like fibroblasts and keratinocytes and by controlling the inflammatory response. mdpi.comfrontiersin.orgksu.edu.sa However, without direct experimental evidence for this compound, its specific contributions to fibroblast migration, collagen deposition, or re-epithelialization remain uncharacterized. Consequently, a data table detailing these specific ancillary activities for this compound cannot be compiled.
Mechanistic Insights into Odorranain M1 Action
Interactions with Microbial Cell Membranes
The initial and most critical interaction of Odorranain-M1 is with the microbial cell membrane. This interaction is a key determinant of its selective toxicity towards microbes over host cells. The distinct compositions of bacterial and mammalian cell membranes, particularly the prevalence of anionic lipids in bacterial membranes, facilitate this selective targeting. mdpi.com
Electrostatic and Hydrophobic Driving Forces in Membrane Binding
The binding of this compound to microbial membranes is a two-step process governed by both electrostatic and hydrophobic interactions. nih.gov Initially, the cationic nature of the peptide is drawn to the negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govfrontiersin.org This electrostatic attraction facilitates the accumulation of the peptide on the membrane surface. nih.gov
Following this initial binding, hydrophobic interactions come into play. The amphipathic structure of this compound, possessing both hydrophilic and hydrophobic regions, allows it to insert into the lipid bilayer. imrpress.comresearchgate.net The hydrophobic residues of the peptide interact with the lipid tails of the membrane, further anchoring the peptide and initiating membrane disruption. mdpi.comresearchgate.net The balance between these electrostatic and hydrophobic forces is crucial for the peptide's efficacy and selectivity. nih.gov
Table 1: Driving Forces in this compound Membrane Interaction
| Driving Force | Description | Key Components Involved |
| Electrostatic Interactions | Initial attraction between the cationic peptide and the anionic microbial membrane. nih.gov | Positively charged amino acid residues in this compound; negatively charged lipids (e.g., lipopolysaccharides, teichoic acids) on the bacterial surface. nih.govfrontiersin.org |
| Hydrophobic Interactions | Subsequent insertion and anchoring of the peptide into the lipid bilayer. mdpi.comresearchgate.net | Hydrophobic amino acid residues in this compound; acyl chains of the membrane phospholipids. mdpi.com |
Membrane Permeabilization and Pore Formation Models (e.g., toroidal pore formation)
Once bound, this compound disrupts the membrane's barrier function through permeabilization, a process often explained by several models, including the toroidal pore model. researchgate.netsemanticscholar.org In the toroidal pore model, the accumulated peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a water-filled channel lined by both the peptides and the head groups of the lipid molecules. semanticscholar.orgbhsai.org This is distinct from the "barrel-stave" model, where peptides alone form the pore. bhsai.org The formation of these pores leads to the leakage of ions and essential metabolites, ultimately causing cell death. mdpi.com Computer simulations and experimental data suggest that the presence of a kink or hinge region in the peptide's structure can stabilize these toroidal pores. researchgate.net
Intracellular Targets and Cellular Processes
While membrane disruption is a primary mechanism, this compound can also translocate across the microbial membrane and interact with intracellular components, further contributing to its antimicrobial effect. mdpi.commdpi.comfrontiersin.org This dual-action mechanism, targeting both the cell membrane and internal processes, makes it more difficult for bacteria to develop resistance. imrpress.com
Nucleic Acid Interaction and Condensation
Once inside the cell, the cationic nature of this compound allows it to interact with negatively charged nucleic acids (DNA and RNA). mdpi.com This interaction can lead to the condensation of DNA, a process that has been observed with other antimicrobial peptides. researchgate.net The binding of the peptide to nucleic acids can interfere with crucial cellular processes such as DNA replication and transcription, thereby inhibiting protein synthesis and leading to cell death. mdpi.commdpi.com However, the concentration of the peptide required to aggregate DNA may be higher than that needed to inhibit other intracellular processes. units.it
Disruption of Intracellular Enzymatic Systems and Proteins
This compound can also interfere with the function of essential intracellular proteins and enzymatic systems. nih.govimrpress.com By binding to enzymes, the peptide can inhibit their catalytic activity, disrupting vital metabolic pathways. mdpi.com Some antimicrobial peptides have been shown to specifically inhibit protein synthesis by binding to ribosomal proteins. units.it This disruption of protein function adds another layer to the peptide's antimicrobial arsenal (B13267), ensuring cell death even if the membrane is not completely lysed. frontiersin.org
Table 2: Intracellular Effects of this compound
| Target | Mechanism of Action | Consequence |
| Nucleic Acids (DNA/RNA) | Electrostatic interaction leading to binding and condensation. mdpi.comresearchgate.net | Inhibition of replication and transcription. mdpi.commdpi.com |
| Enzymes and Proteins | Binding to and inhibition of essential enzymes and ribosomal proteins. nih.govmdpi.comunits.it | Disruption of metabolic pathways and protein synthesis. mdpi.comunits.it |
Strategies for Microbial Evasion and Peptide Resistance Mechanisms
While research has not yet identified specific microbial resistance mechanisms directed against this compound, bacteria have evolved a range of general strategies to evade the action of antimicrobial peptides. These mechanisms represent the potential ways pathogens could develop resistance to this compound and other related AMPs. researchgate.net These strategies are a critical consideration in evaluating the long-term therapeutic potential of any antimicrobial agent.
The primary evasion tactics employed by bacteria against cationic AMPs include:
Modification of the Cell Surface: Bacteria can alter the net charge of their cell envelope to reduce the electrostatic attraction of cationic AMPs. In Gram-positive bacteria, this can be achieved by the D-alanylation of teichoic acids or the lysinylation of phosphatidylglycerol, which introduces positive charges and repels the peptide. nih.govresearchgate.net Gram-negative bacteria can modify the lipid A component of their outer membrane with moieties like aminoarabinose. nih.gov
Proteolytic Degradation: Pathogens can secrete proteases that specifically cleave and inactivate the attacking AMP. This enzymatic degradation neutralizes the peptide before it can reach its membrane target. researchgate.net
AMP Sequestration: Some bacteria produce surface-exposed proteins that can bind to AMPs, effectively sequestering them and preventing them from reaching the cell membrane. This "trapping" mechanism acts as a protective shield for the microbe. researchgate.net
Efflux Pumps: Bacteria can utilize membrane-embedded transporter proteins, known as efflux pumps, to actively expel AMPs that have entered the cell or become embedded in the membrane. researchgate.net
Biofilm Formation: The formation of biofilms, where bacteria are encased in a self-produced matrix of extracellular polymeric substances, provides a physical barrier that can prevent AMPs from reaching the individual bacterial cells within the community. tandfonline.com
These evasion strategies, summarized in the table below, highlight the adaptive capabilities of bacteria in response to the selective pressure exerted by natural defense molecules like this compound.
| Mechanism | Description | Example Microbial Component/Process |
|---|---|---|
| Alteration of Surface Charge | Modification of the bacterial cell envelope to reduce its net negative charge, thereby repelling cationic AMPs. | D-alanylation of teichoic acids (Gram-positive); Aminoarabinose modification of Lipid A (Gram-negative). nih.gov |
| Proteolytic Degradation | Secretion of bacterial enzymes (proteases) that cleave and inactivate the AMP. | Bacterial proteases. researchgate.net |
| Efflux Pumps | Active transport of the AMP out of the bacterial cell using membrane pump systems. | ABC transporters and other efflux pump systems. researchgate.net |
| AMP Sequestration | Binding of AMPs by bacterial surface proteins to prevent them from reaching their target. | Surface-anchored trapping proteins. researchgate.net |
| Biofilm Formation | Growth within a protective extracellular matrix that physically impedes AMP penetration. | Polysaccharide and protein matrix. tandfonline.com |
Biosynthesis, Production, and Engineering of Odorranain M1
Natural Biogenesis and Post-Translational Processing in Amphibians
In amphibians, peptides like Odorranain-M1 are synthesized as part of a larger precursor protein. This natural production pathway is a sophisticated process involving gene expression and a series of post-translational modifications to yield the final, active peptide.
Amphibian antimicrobial peptides (AMPs), including those from the odorranain family, are typically derived from a prepropeptide. nih.gov This precursor consists of several domains: an N-terminal signal peptide, an acidic propeptide region, and the C-terminal sequence that will become the mature peptide. The signal peptide directs the precursor to the secretory pathway, after which it is cleaved.
Following translation, the precursor undergoes significant processing within the secretory granules of the frog's dermal glands. nih.gov This processing is crucial for generating the final, biologically active peptide. Key post-translational events include:
Proteolytic Cleavage: Specific enzymes cleave the precursor protein to release the mature peptide sequence from the propeptide region. This is a common mechanism for activating peptides and hormones.
Disulfide Bridge Formation: Some amphibian peptides, particularly those in the odorranain family, contain cysteine residues that can form intramolecular disulfide bridges. nih.gov These bonds are critical for the peptide's three-dimensional structure and stability. The antioxidant activity of some peptides from the Odorrana genus is directly correlated with the number of cysteine residues and disulfide bridges. nih.gov
Amino Acid Isomerization: In some frog skin peptides, a remarkable post-translational modification occurs where an L-amino acid is converted to its D-amino acid isomer. nih.gov This process, known as racemization, happens within the secretory granules and can significantly impact the peptide's biological activity and resistance to degradation. nih.gov
These modifications ensure the production of a diverse array of peptides from a limited number of genes, providing the amphibian with a robust chemical defense system. nih.gov
Recombinant Expression Systems and Optimization
The high cost and potential limitations of chemical synthesis for longer peptides have driven the development of recombinant expression systems for peptide production. frontiersin.org The methylotrophic yeast Pichia pastoris is a widely used and effective host for expressing heterologous proteins, including peptides like this compound. nih.govnih.gov
Pichia pastoris offers several advantages as a protein production platform: it can be grown to very high cell densities, it is capable of performing eukaryotic post-translational modifications, and protein expression can be tightly controlled. frontiersin.orgnih.gov The system often utilizes the powerful and methanol-inducible alcohol oxidase (AOX1) promoter, which can drive the expression of a foreign gene to constitute a significant portion of the total soluble protein. anuram.org
For peptides intended for extracellular release, P. pastoris can secrete the recombinant protein into the culture medium, which simplifies the initial purification process. anuram.org The stability of these secreted proteins can be enhanced by managing the culture pH and supplementing the medium with amino acids or peptones. anuram.org Optimization of the fermentation process, including control over medium composition, pH, temperature, and dissolved oxygen, is crucial for maximizing the yield and stability of the expressed peptide. nih.gov
The successful expression of a recombinant peptide in P. pastoris begins with the careful design of the gene construct. This involves several key steps and components.
Gene Synthesis and Codon Optimization: The DNA sequence encoding this compound is synthesized. For optimal expression in yeast, the native gene sequence may be altered to use codons that are preferentially used by P. pastoris, a process known as codon optimization.
Vector Insertion: The synthesized gene is inserted into a P. pastoris expression vector, which is typically an E. coli/P. pastoris shuttle vector. anuram.org This allows for the initial cloning and plasmid amplification steps to be performed in E. coli.
Expression Cassette Components: The vector contains an expression cassette with essential elements for protein production.
| Component | Function | Example |
| Promoter | Regulates the transcription of the gene of interest. | AOX1 promoter (tightly regulated and induced by methanol). youtube.com |
| Secretion Signal | Directs the expressed protein to the secretory pathway for export out of the cell. | α-factor secretion signal. youtube.com |
| Affinity Tag | A peptide sequence added to the protein to facilitate detection and purification. | Polyhistidine-tag (His-tag) and c-myc epitope. youtube.com |
| Terminator | Provides signals to end transcription. | nos terminator. nih.gov |
| Selectable Marker | Allows for the selection of successfully transformed yeast cells. | Zeocin resistance gene. youtube.com |
Vector Linearization and Transformation: Before introducing the vector into P. pastoris, it is linearized with a restriction enzyme. youtube.com This promotes integration of the expression cassette into the yeast genome, leading to stable transformants. anuram.org The linearized DNA is then introduced into electrocompetent P. pastoris cells. youtube.com
Chemical Synthesis Approaches for Peptide Production
Chemical synthesis provides a direct and highly controlled method for producing peptides. Solid-phase peptide synthesis (SPPS) is the most common and efficient technique used for this purpose. nih.govnih.gov
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.gov This method simplifies the purification process, as excess reagents and by-products can be washed away after each step. The most prevalent strategy is the Fmoc/tBu approach. nih.gov
The core cycle of SPPS consists of three key steps: kennesaw.edu
Resin Swelling: The resin is swelled in a suitable solvent, typically dimethylformamide (DMF), to make the reactive sites accessible. kennesaw.edu
Deprotection: The temporary Nα-protecting group (Fmoc) on the resin-bound amino acid is removed, usually with a solution of piperidine (B6355638) in DMF, to expose a free amine group for the next coupling reaction. nih.govkennesaw.edu
Coupling: The next Nα-Fmoc-protected amino acid is activated by a coupling reagent and added to the resin, forming a new peptide bond with the exposed amine group. nih.govkennesaw.edu
This cycle is repeated until the desired peptide sequence is assembled. After the final amino acid is added, the peptide is cleaved from the resin and the permanent side-chain protecting groups are removed simultaneously, often using a "cleavage cocktail" containing a strong acid like trifluoroacetic acid (TFA). novoprolabs.comkennesaw.edu
| Reagent/Component | Role in Solid-Phase Peptide Synthesis |
| Resin | Insoluble polymeric support to which the peptide is anchored. |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Temporary protecting group for the α-amino group of amino acids. |
| Piperidine | Base used to remove the Fmoc protecting group (deprotection). |
| Coupling Reagents (e.g., DIC, HBTU) | Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. |
| TFA (Trifluoroacetic acid) | Strong acid used in the final step to cleave the peptide from the resin and remove side-chain protecting groups. |
After cleavage from the resin, the crude synthetic peptide contains the desired product along with various impurities from incomplete reactions or side reactions. Therefore, rigorous purification and analysis are essential.
High-Performance Liquid Chromatography (HPLC): This is the primary technique for both the analysis and purification of peptides. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used. hplc.euharvardapparatus.com In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18 silica). Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. nih.gov Elution is typically achieved by applying a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA. hplc.eumdpi.com Fractions are collected, and those containing the pure peptide are pooled.
Mass Spectrometry (MS): This technique is used to confirm the identity and purity of the synthesized peptide by accurately measuring its molecular weight. researchgate.net Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common MS method for analyzing peptides. mdpi.com The experimental mass is compared to the theoretical mass calculated from the peptide's amino acid sequence. A close match confirms that the peptide was synthesized with the correct sequence. mdpi.com
Rational Peptide Design and Analog Development
Rational peptide design is a key strategy for optimizing the therapeutic potential of antimicrobial peptides (AMPs). This approach involves making specific modifications to a peptide's amino acid sequence to improve its activity, stability, and selectivity while reducing its toxicity. nih.gov For many natural AMPs, lysine-to-arginine substitutions and the incorporation of non-canonical amino acids are common and effective strategies to achieve these enhancements. nih.govnih.gov
Amino Acid Substitution Strategies (e.g., Lysine-to-Arginine modifications)
A frequent tactic in the design of AMP analogs is the substitution of lysine (B10760008) (Lys) residues with arginine (Arg) residues. nih.gov The rationale behind this modification lies in the distinct chemical properties of the guanidinium (B1211019) group of arginine compared to the primary amine group of lysine. Arginine's side chain is capable of forming more hydrogen bonds and has a higher pKa, which can lead to stronger and more stable interactions with the negatively charged components of bacterial membranes, such as phospholipids. researchgate.net
While often beneficial, the effects of Lys-to-Arg substitution are not universally predictable and can depend on the number and position of the substitutions within the peptide's structure. nih.gov Research on various AMPs has shown that these modifications can lead to a range of outcomes, from significantly enhanced antimicrobial potency to no improvement or even reduced activity. nih.gov Therefore, the impact of such substitutions is highly context-dependent on the specific peptide's sequence and structure.
Table 1: General Comparison of Lysine and Arginine Properties in Peptide Design
| Feature | Lysine (Lys) | Arginine (Arg) | Rationale for Substitution |
| Side Chain Group | Primary Amine (-NH3+) | Guanidinium Group (-C(NH2)2+) | The guanidinium group can form more H-bonds. nih.gov |
| pKa | ~10.5 | ~12.5 | Arginine remains protonated over a wider pH range. |
| Membrane Interaction | Forms ionic bonds with phosphate (B84403) headgroups. | Forms bidentate hydrogen bonds with phosphate headgroups, leading to stronger interactions. researchgate.net | |
| Potential Outcome | Potent antimicrobial activity. | Often leads to increased antimicrobial activity and potency. nih.gov |
This table represents generalized principles and is not based on data specific to this compound.
Introduction of Non-Canonical Amino Acids (e.g., D-amino acids)
Another powerful strategy in peptide engineering is the incorporation of non-canonical amino acids (ncAAs), which are amino acids not naturally found in proteins. nih.gov A primary goal of this approach is to enhance the peptide's stability against proteases—enzymes that degrade peptides and limit their therapeutic effectiveness in a biological environment. ug.edu.ghresearchgate.net
The introduction of D-amino acids, which are stereoisomers (mirror images) of the standard L-amino acids, is a particularly common modification. nih.gov Since proteases are stereospecific and primarily recognize L-amino acids, peptides containing D-amino acids are significantly more resistant to degradation. nih.gov This increased stability can prolong the peptide's half-life in vivo. Depending on the position and number of substitutions, the incorporation of D-amino acids can maintain or even enhance antimicrobial activity, although extensive substitutions can sometimes alter the peptide's secondary structure and reduce its efficacy. nih.govresearchgate.net
Table 2: General Effects of D-amino Acid Incorporation in Antimicrobial Peptides
| Modification | Primary Advantage | Effect on Structure | Effect on Activity |
| Partial D-amino acid substitution | Enhanced protease resistance. nih.gov | Can be minimal, preserving the overall secondary structure. nih.gov | Often maintains or improves antimicrobial activity. researchgate.net |
| Complete D-amino acid substitution (Enantiomer) | Greatly increased protease stability. researchgate.net | Forms a mirror-image structure (e.g., left-handed α-helix). nih.gov | Activity is often retained as the mechanism typically depends on membrane interaction, not chiral recognition. researchgate.net |
This table represents generalized principles and is not based on data specific to this compound.
Advanced Research Applications and Methodologies
Peptide Stability and Degradation Studies
Enzymatic Degradation Resistance (e.g., Proteolytic Stability)
Influence of Chemical Modifications on Stability
There is no specific research on how chemical modifications affect the stability of Odorranain-M1. However, general principles for enhancing peptide stability are well-documented and applied to amphibian peptides. Native structural features, such as the C-terminal amidation found in many bombesin-like peptides from amphibians, are known to improve in vivo stability. mdpi.com Other common strategies that could theoretically be applied to this compound include:
Cyclization: Creating a cyclic structure by forming bonds (e.g., disulfide, lactam) can make peptides more rigid and less susceptible to enzymatic degradation by removing exposed N- and C-termini. nih.gov
Amino Acid Substitution: Replacing standard L-amino acids with non-proteinogenic amino acids (e.g., D-amino acids, β-isomers) can significantly increase resistance to proteases that are specific to L-amino acid configurations. mdpi.commdpi.com
Conjugation and Delivery Systems for Enhanced Efficacy
Polymeric Nanoparticle-Based Immobilization Systems
No studies were found that specifically describe the immobilization of this compound onto polymeric nanoparticle systems. Research in this area has utilized other peptides, such as Ib-M1, which was successfully immobilized on alginate-chitosan nanoparticles. mdpi.comnih.gov This process involved covalently bonding the peptide to the nanoparticles, which helped maintain its antimicrobial activity and provided protection against certain proteases. mdpi.com Such systems are designed to enhance the bioavailability and stability of peptide-based therapeutics. mdpi.com
Surface Immobilization for Biomedical Materials (e.g., anti-biofilm surfaces)
There is no available research detailing the immobilization of this compound onto surfaces to create anti-biofilm materials. This is an active area of research for antimicrobial peptides (AMPs) in general, as immobilizing them on materials used for medical devices can prevent the initial stages of biofilm formation. uminho.ptmdpi.com Studies have demonstrated successful covalent immobilization of other short, potent AMPs onto surfaces like polyethylene (B3416737) terephthalate (B1205515) (PET), leading to materials that resist biofilm formation without being toxic to human cells. nih.gov The principle is to create a surface that either repels bacteria or kills them on contact, thus preventing the establishment of difficult-to-treat biofilm-associated infections. uminho.ptmdpi.com
High-Throughput Screening and Peptide Library Construction
High-throughput screening (HTS) methodologies are pivotal in the discovery and optimization of novel antimicrobial peptides (AMPs) like this compound. These techniques enable the rapid assessment of large, diverse peptide libraries to identify candidates with desired biological activities. The construction of peptide libraries, whether synthetically or through biological systems, is the foundational step in this process. These libraries can be designed to explore variations of a known peptide, such as this compound, by systematically substituting amino acids at different positions to enhance efficacy or reduce toxicity.
Several HTS platforms are particularly relevant to AMP research. For instance, the Surface Localized Antimicrobial Display (SLAY) is a high-throughput strategy used to identify novel antimicrobial peptides, especially those effective against Gram-negative bacteria. creative-biolabs.com This method allows for the expression of a vast number of peptides of varying sizes, sequences, and structures. creative-biolabs.com In a typical SLAY workflow, a random peptide library is established and inserted into bacteria for expression. creative-biolabs.com Peptides exhibiting antibacterial properties are then selected from the system, and their corresponding DNA sequences are identified and compared. creative-biolabs.com This platform has been successfully used to screen hundreds of thousands of peptide sequences, leading to the identification of thousands of potential AMP candidates. creative-biolabs.com
Another powerful in vitro display technique is ribosome display, which is used to create peptide-ribosome-mRNA complexes from a library of nucleotide sequences. nih.gov This method, combined with immobilized model membranes, serves as an effective HTS system to select for peptides that specifically recognize bacterial membranes. nih.gov This is particularly advantageous as it avoids issues of host toxicity that can arise in in vivo systems like phage display. nih.gov Through such methods, specific binding motifs can be identified and used to design synthetic peptides with selective antibacterial activity. nih.gov
The generation of these extensive peptide libraries is a critical component of the screening process. These libraries can be created to contain a vast repertoire of random sequences or can be more focused, featuring variations of a known AMP. The ability to rapidly synthesize and screen these libraries has significantly accelerated the pace of AMP discovery and development. creative-biolabs.commdpi.com
The following table summarizes key high-throughput screening technologies applicable to antimicrobial peptide research:
| Screening Technology | Description | Primary Application in AMP Research |
| Surface Localized Antimicrobial Display (SLAY) | A high-throughput method for displaying peptides on the surface of bacteria to screen for antimicrobial activity. creative-biolabs.com | Rapidly screening large peptide libraries against Gram-negative bacteria. creative-biolabs.com |
| Ribosome Display | An in vitro selection and evolution technology that connects the phenotype (peptide) to its genotype (mRNA). nih.gov | Identifying peptides that selectively bind to bacterial membranes, avoiding host cell toxicity issues. nih.gov |
| Phage Display | A laboratory technique for the study of protein-protein, protein-peptide, and protein-DNA interactions that uses bacteriophages to connect proteins with the genetic information that encodes them. | Screening vast peptide libraries for binding to specific molecular targets. |
| Combinatorial Peptide Libraries | Large collections of peptides with systematic variations in their amino acid sequences. mdpi.com | Identifying novel AMPs with enhanced antimicrobial properties and reduced cytotoxicity. mdpi.com |
Bioinformatic and Computational Approaches in Peptide Research
Bioinformatics and computational biology have become indispensable tools in the research of antimicrobial peptides, including this compound. mdpi.com These approaches are crucial for analyzing the vast datasets generated by high-throughput methods, predicting peptide structure and function, and guiding the rational design of new AMPs. nih.gov
A significant area of computational research is the prediction of the three-dimensional structure of AMPs. Since the biological activity of peptides is intrinsically linked to their structure, accurate structural models are highly valuable. researchgate.net For many AMPs, including this compound, experimentally determined structures are not always available. researchgate.net In such cases, ab initio 3D modeling can be employed to predict the peptide's fold. researchgate.net For instance, large-scale modeling studies have predicted that this compound likely forms a β-hairpin structure. researchgate.net Advanced computational tools like AlphaFold2 are also being used for high-throughput prediction of peptide structural conformations, offering insights into their flexibility and potential interaction sites. biorxiv.org
Bioinformatic databases are another critical resource, providing extensive repositories of experimentally validated AMPs. mdpi.com Databases such as the Antimicrobial Peptide Database (APD) and the Collection of Antimicrobial Peptides (CAMP) are used to classify and predict new AMPs based on physicochemical properties like charge, hydrophobicity, and structural motifs. mdpi.comnih.gov Machine learning algorithms are frequently trained on these datasets to develop predictive models that can identify potential AMPs from sequence data alone. mdpi.combiorxiv.org These models can analyze key physicochemical properties to predict antimicrobial activity with increasing accuracy. mdpi.com
Furthermore, computational approaches are used to understand the mechanisms of action of AMPs. Molecular dynamics simulations can model the interaction of peptides with bacterial membranes, providing insights into processes like membrane disruption. nih.gov The integration of various computational tools, from sequence alignment and homology modeling to machine learning and molecular docking, allows for a comprehensive in silico analysis of peptides like this compound, accelerating their development as potential therapeutic agents. nih.govmdpi.com
The table below outlines some key bioinformatic tools and their applications in antimicrobial peptide research:
| Bioinformatic Tool/Approach | Description | Application in this compound Research |
| Ab initio 3D Modeling | Predicts the three-dimensional structure of a protein or peptide from its amino acid sequence without relying on a homologous template structure. researchgate.net | Predicting the β-hairpin fold of this compound. researchgate.net |
| AlphaFold2 | An artificial intelligence program developed by Google DeepMind to predict protein structures with high accuracy. biorxiv.org | High-throughput prediction of the conformational ensemble of peptides. biorxiv.org |
| Antimicrobial Peptide Databases (e.g., APD, CAMP) | Curated repositories of known antimicrobial peptides, containing information on their sequences, structures, and activities. mdpi.comnih.gov | Comparing this compound to other known AMPs and predicting its activity based on sequence features. nih.gov |
| Machine Learning Models | Algorithms trained on large datasets of AMPs to predict the antimicrobial potential of new peptide sequences. nih.govmdpi.com | Identifying novel AMPs and guiding the rational design of more potent and specific peptides. nih.gov |
| Molecular Dynamics Simulations | A computational method for analyzing the physical movements of atoms and molecules. | Simulating the interaction of this compound with bacterial cell membranes to elucidate its mechanism of action. |
| BLAST (Basic Local Alignment Search Tool) | An algorithm for comparing primary biological sequence information, such as the amino-acid sequences of different proteins. nih.gov | Identifying homologous peptides to this compound, such as Odorranain-W1. nih.gov |
Integration of Multi-Omics Data in Antimicrobial Peptide Discovery
The discovery and characterization of antimicrobial peptides like this compound are increasingly benefiting from the integration of multiple "omics" data types, including genomics, transcriptomics, and proteomics. nih.gov This systems biology approach provides a more holistic understanding of the biological context of these peptides, from the genes that encode them to their final functional form. numberanalytics.com
Genomics, the study of an organism's complete set of DNA, provides the foundational information for AMP discovery. iajpr.com The sequencing of the genome of the source organism, in the case of this compound, the frog Odorrana grahami, allows for the identification of genes that encode antimicrobial peptides. nih.gov The complete mitochondrial genome of Odorrana grahami has been sequenced, providing valuable genetic data for phylogenetic and evolutionary studies of this species and its relatives. nih.gov
Transcriptomics, which analyzes the complete set of RNA transcripts in a cell, can reveal which AMP-encoding genes are expressed under specific conditions, such as in response to an infection. mdpi.com This can help to identify which peptides are part of the organism's innate immune response. The cloning of the cDNA encoding for a related peptide, odorranain-HP, from a cDNA library of the skin of O. grahami is an example of how transcriptomic data is utilized. nih.gov
Proteomics, the large-scale study of proteins, directly identifies the peptides and proteins present in a biological sample, such as the skin secretions of an amphibian. iajpr.com This "anti-infection peptidomics" approach has been instrumental in the initial discovery of many AMPs, including this compound, from amphibian skin. novoprolabs.com Proteomic techniques can also identify post-translational modifications that are often crucial for the activity of AMPs. mdpi.com
By integrating these multi-omics datasets, researchers can build a comprehensive picture of the antimicrobial peptide repertoire of an organism. numberanalytics.com For example, genomic data can identify a potential AMP gene, transcriptomic data can confirm its expression, and proteomic data can verify the presence and sequence of the mature peptide. This integrated approach not only accelerates the discovery of new AMPs but also provides deeper insights into their biological roles and regulatory mechanisms. nih.gov
| Omics Field | Data Type | Relevance to this compound Discovery |
| Genomics | DNA sequences, gene identification. iajpr.com | Identification of the gene encoding this compound in the Odorrana grahami genome. nih.gov |
| Transcriptomics | RNA transcripts, gene expression levels. mdpi.com | Confirming the expression of the this compound gene, potentially in response to pathogens. nih.gov |
| Proteomics | Protein and peptide identification and quantification. iajpr.com | Direct identification of this compound in the skin secretions of Odorrana grahami. novoprolabs.com |
| Multi-Omics Integration | Combined analysis of genomic, transcriptomic, and proteomic data. numberanalytics.com | Provides a comprehensive understanding of the discovery, regulation, and function of this compound within its biological system. nih.gov |
Future Research Directions and Translational Perspectives
Elucidating Novel Mechanisms of Action for Odorranain-M1
While the primary mechanism of many antimicrobial peptides involves membrane disruption, the complete picture of how this compound exerts its effects is likely more complex. mdpi.commdpi.com Future investigations should aim to uncover novel and secondary mechanisms of action that contribute to its antimicrobial activity.
Computational modeling has provided initial insights into the structure of this compound. Large-scale ab initio 3D modeling predicts that this compound forms a β-hairpin structure. researchgate.net Interestingly, these models suggest the absence of intramolecular disulfide bonds, cation-π interactions, or aromatic interactions that typically stabilize such structures in other AMPs. researchgate.net This unique structural feature may influence its interaction with microbial membranes and intracellular targets.
Further research should focus on:
Intracellular Targeting: Investigating whether this compound can translocate across the microbial membrane to interact with intracellular components. mdpi.com Potential targets include DNA, RNA, and various enzymes essential for microbial survival. mdpi.com Techniques such as confocal microscopy with labeled peptides and pull-down assays with cellular lysates can identify these interactions.
Inhibition of Macromolecule Synthesis: Studies could explore the ability of this compound to inhibit the synthesis of key macromolecules like proteins and cell wall components. mdpi.com
Modulation of Microbial Physiology: Examining the impact of this compound on other physiological processes, such as enzymatic activity and cellular respiration. mdpi.com For instance, some AMPs have been shown to inhibit enzymes like β-galactosidase. mdpi.com
A deeper understanding of these mechanisms will be crucial for the rational design of more effective this compound-based therapeutics.
Exploration of Synergistic Effects with Other Antimicrobial Agents
The combination of antimicrobial peptides with conventional antibiotics or other AMPs presents a promising strategy to enhance efficacy, reduce the required dosage, and combat the development of resistance. nih.govmdpi.comfrontiersin.org The exploration of this compound in synergistic combinations is a critical area for future research.
The primary mechanism by which many AMPs facilitate synergy is by increasing the permeability of the bacterial membrane, thereby allowing conventional antibiotics to reach their intracellular targets more effectively. frontiersin.org Given this compound's predicted membrane-active nature, it is a strong candidate for such synergistic pairings.
Future studies should systematically evaluate the synergistic potential of this compound with a broad range of antimicrobial agents. This can be achieved using checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction (synergistic, additive, or antagonistic). mdpi.com
| Potential Synergistic Partners for this compound | Rationale for Combination | Potential Benefits |
| Conventional Antibiotics (e.g., β-lactams, aminoglycosides) | This compound-mediated membrane disruption can enhance the uptake of antibiotics that have intracellular targets. frontiersin.org | Increased potency against resistant strains, potential to restore the effectiveness of older antibiotics. |
| Other Antimicrobial Peptides | Combining AMPs with different mechanisms of action can create a multi-pronged attack on microbial cells. nih.gov | Broader spectrum of activity, reduced likelihood of resistance development. |
| Antifungal Agents | Similar to bacteria, fungi have cell membranes that can be targeted by AMPs, potentially enhancing the efficacy of antifungal drugs. | Improved treatment options for fungal infections. |
Targeted Design of this compound Variants with Enhanced Specificity
The gene-encoded nature of antimicrobial peptides like this compound makes them amenable to bioengineering to create variants with improved properties. nih.gov The goal of designing this compound variants is to enhance their specificity for microbial targets while minimizing potential toxicity to host cells, thereby improving their therapeutic index. nih.gov
Rational design strategies can be employed, guided by the structure-activity relationships of this compound and other AMPs. nih.gov Key parameters that can be modified include:
Structural Modifications: Altering the peptide's secondary structure, for instance by promoting a more stable α-helical or β-sheet conformation, can influence its interaction with membranes. mdpi.com
Conjugation to Targeting Moieties: Attaching molecules that specifically recognize microbial surfaces could enhance the peptide's localization to the site of infection.
Computational modeling can be a powerful tool in the initial screening of potential variants before they are synthesized and tested in the laboratory. researchgate.net
Broader Implications for Innate Immunity and Host Defense Biology
The study of amphibian antimicrobial peptides like this compound offers valuable insights into the fundamental principles of innate immunity. nih.govfrontiersin.orgnih.gov The skin of amphibians is a rich source of a diverse arsenal (B13267) of AMPs, which act as a first line of defense against pathogens. imrpress.comresearchgate.net
Research on this compound and its counterparts contributes to our understanding of:
The Evolution of Host Defense: The remarkable diversity of AMPs found in a single amphibian species highlights the evolutionary pressures that drive the development of sophisticated chemical defense systems. researchgate.net
Immunomodulatory Roles of AMPs: Beyond their direct antimicrobial effects, many AMPs can modulate the host immune response. nih.govfrontiersin.org Future studies should investigate whether this compound can influence the activity of immune cells, such as macrophages and neutrophils, and the production of cytokines. nih.gov Host defense peptides can influence both innate and adaptive immune responses. nih.gov
The Link Between Structure and Function: By correlating the unique structural features of peptides like this compound with their biological activities, researchers can decipher the molecular basis of their function. researchgate.net
Ultimately, the knowledge gained from studying this compound will not only advance the development of new anti-infective therapies but also deepen our appreciation for the intricate and effective strategies employed by the innate immune system to protect the host from disease. nih.govrndsystems.com
Q & A
Q. What experimental protocols are recommended for isolating and purifying Odorranain-M1 from natural sources?
Methodological Answer: Begin with tissue homogenization of frog skin (source organism) using chilled phosphate-buffered saline (PBS) at pH 7.3. Fractionate the crude extract via reverse-phase HPLC with a C18 column, applying a gradient of acetonitrile (5–60%) in 0.1% trifluoroacetic acid. Monitor purity using MALDI-TOF mass spectrometry and validate via SDS-PAGE under reducing conditions. Include negative controls (e.g., solvent-only runs) to rule out contamination .
Q. How should researchers design dose-response experiments to evaluate this compound’s antimicrobial activity?
Methodological Answer: Use a microdilution assay with standardized bacterial strains (e.g., E. coli ATCC 25922). Prepare serial dilutions of this compound (0.1–100 µM) in Mueller-Hinton broth. Incubate at 37°C for 18–24 hours and measure optical density (OD600) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ampicillin) and validate statistical significance via ANOVA with post-hoc Tukey tests .
Q. What are the best practices for characterizing this compound’s secondary structure in aqueous solutions?
Methodological Answer: Employ circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm). Prepare samples in 10 mM phosphate buffer (pH 7.0) at 25°C. Analyze spectra using CONTIN/LL or CDNN algorithms to estimate α-helix, β-sheet, and random coil content. Compare results with molecular dynamics simulations to resolve discrepancies between experimental and predicted structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer: Conduct a meta-analysis of existing data, focusing on variables such as assay conditions (pH, temperature), peptide concentration ranges, and bacterial strain variability. Use multivariate regression to identify confounding factors. Validate hypotheses via controlled replication studies with standardized protocols .
Q. What strategies are effective for optimizing the stability of this compound in physiological environments?
Methodological Answer: Perform accelerated degradation studies by incubating the peptide in simulated body fluid (SBF) at 37°C. Monitor stability via HPLC at timed intervals (0, 6, 12, 24 hours). To enhance stability, consider PEGylation or encapsulation in liposomes. Characterize modified formulations using dynamic light scattering (DLS) and ζ-potential measurements .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s membrane interaction mechanisms?
Methodological Answer: Combine coarse-grained molecular dynamics (CGMD) simulations with experimental techniques like surface plasmon resonance (SPR) or fluorescence anisotropy. Calibrate force fields using experimental lipid bilayer penetration data. Publish raw simulation trajectories and SPR sensorgrams in supplementary materials for transparency .
Data Presentation & Reproducibility
Q. What guidelines should be followed when presenting spectroscopic data (e.g., NMR, CD) for this compound in publications?
Methodological Answer: For NMR, include full spectra in supplementary materials with resonance assignments and integration values. For CD, report mean residue ellipticity (MRE) and normalize data to peptide concentration. Adhere to Beilstein Journal guidelines: provide raw data files (e.g., .dx, .jdx) in public repositories like Zenodo .
Q. How can researchers ensure reproducibility when describing synthetic protocols for this compound analogs?
Methodological Answer: Document all synthetic steps in triplicate, including reaction yields, purification gradients, and characterization data (HPLC, MS). Use IUPAC nomenclature for chemical formulas and deposit synthetic procedures in protocols.io with digital object identifiers (DOIs) .
Ethical & Methodological Compliance
Q. What ethical considerations apply when using animal-derived peptides like this compound in biomedical research?
Methodological Answer: Obtain ethical approval for sourcing frog skin samples, ensuring compliance with CITES regulations. For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting. Include a statement in the Methods section detailing oversight by an institutional animal care committee .
Q. How should conflicting results in cytotoxicity assays between this compound and mammalian cell lines be addressed?
Methodological Answer: Validate assays using multiple cell lines (e.g., HEK293, HeLa) and independent viability tests (MTT, LDH release). Perform dose-escalation studies and calculate selectivity indices (SI = IC50 mammalian cells / MIC bacteria). Publish full dose-response curves and raw data in open-access formats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
